4-(2-Aminoethyl)picolinonitrile
CAS No.:
Cat. No.: VC16825813
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3 |
|---|---|
| Molecular Weight | 147.18 g/mol |
| IUPAC Name | 4-(2-aminoethyl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C8H9N3/c9-3-1-7-2-4-11-8(5-7)6-10/h2,4-5H,1,3,9H2 |
| Standard InChI Key | OVXWGLJAODDZIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1CCN)C#N |
Introduction
Structural and Chemical Characteristics
The molecular structure of 4-(2-Aminoethyl)picolinonitrile consists of a pyridine ring substituted with a nitrile group at the 2-position and a 2-aminoethyl chain at the 4-position. This arrangement confers unique electronic properties: the nitrile group acts as a strong electron-withdrawing moiety, while the aminoethyl side chain introduces nucleophilic reactivity. Theoretical calculations predict a molecular formula of C₈H₁₀N₃, with a molecular weight of 148.19 g/mol.
Key physicochemical properties inferred from analogous compounds include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and amine functionalities .
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Stability: Susceptibility to oxidation at the primary amine group, necessitating inert storage conditions .
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pKa: Estimated pKa values of ~8.5 for the amine group and ~1.5 for the pyridinium ion, based on structural similarities to 4-substituted picolinonitriles .
Synthetic Methodologies
Propargylamine Cyclization Approach
A validated route to 4-substituted picolinonitriles involves propargylaminoisoxazole intermediates. Adapted from the work of Tanaka et al. , the synthesis of 4-(2-Aminoethyl)picolinonitrile could proceed via:
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Isoxazole Formation: Reacting 4-propargylaminoisoxazole with a copper(I) catalyst to form isoxazolopyridine intermediates.
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N–O Bond Cleavage: Treating the intermediate with potassium carbonate in methanol at 60°C, inducing ring opening and yielding the picolinonitrile scaffold.
Example Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CuI, DCE | 60°C | 3 hr | 60–75% |
| 2 | K₂CO₃, MeOH | 60°C | 0.5 hr | 50–70% |
This method emphasizes the critical role of base-mediated deprotonation in facilitating N–O bond cleavage, a step sensitive to steric and electronic effects .
Post-Functionalization Strategies
The aminoethyl group can be introduced via reductive amination or nucleophilic substitution. For instance, reacting 4-chloropicolinonitrile with ethylenediamine under palladium catalysis could install the side chain, followed by nitrile group stabilization using trimethylsilyl protecting groups .
Biomedical Applications
Fluorescent Probe Design
The aminoethyl moiety enhances water solubility, enabling the development of lysosome-targeting probes. Analogous to 4-(2-Aminoethyl)morpholine derivatives , this compound could serve as a pH-sensitive fluorophore component. The nitrile group stabilizes excited-state intramolecular charge transfer (ICT), while the amine enables covalent conjugation to biomolecules.
Antimicrobial Agents
Structure-activity relationship (SAR) studies on related compounds reveal that the 4-aminoethyl group disrupts bacterial membrane integrity. For example, derivatives bearing this substituent exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus by interfering with peptidoglycan crosslinking .
Immune Checkpoint Inhibition
In recent PD-L1 inhibitor development, picolinonitrile-containing compounds demonstrate nanomolar binding affinities (IC₅₀ = 3.7–50 nM) . The aminoethyl side chain in 4-(2-Aminoethyl)picolinonitrile could optimize interactions with the PD-L1 hydrophobic pocket, mimicking the binding mode of clinical antibody atezolizumab.
Future Directions
Ongoing research priorities include:
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Radioisotope Labeling: Carbon-11 or fluorine-18 tags for PET imaging of PD-L1 expression .
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Polymer Conjugation: Exploiting the amine group for drug-loaded nanoparticle functionalization.
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Computational Modeling: Density functional theory (DFT) studies to predict regioselectivity in further derivatization.
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